molecular formula C24H27N3O4S2 B2764419 4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 922893-45-6

4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2764419
CAS No.: 922893-45-6
M. Wt: 485.62
InChI Key: TZBKLBYOELHSSW-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted at the 4-position with a sulfamoyl group bearing cyclopentyl and methyl moieties. The thiazol-2-yl group is linked to a 4-ethoxyphenyl ring, contributing to its structural uniqueness.

Properties

IUPAC Name

4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S2/c1-3-31-20-12-8-17(9-13-20)22-16-32-24(25-22)26-23(28)18-10-14-21(15-11-18)33(29,30)27(2)19-6-4-5-7-19/h8-16,19H,3-7H2,1-2H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBKLBYOELHSSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with a haloketone under acidic or basic conditions.

    Attachment of the ethoxyphenyl group: This step might involve a nucleophilic substitution reaction where the thiazole ring is reacted with an ethoxyphenyl halide.

    Formation of the benzamide core: This can be done by reacting the intermediate compound with benzoyl chloride in the presence of a base.

    Introduction of the sulfonamide group: This step involves reacting the intermediate with cyclopentylamine and methylsulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the ethoxyphenyl group.

    Reduction: Reduction reactions might target the benzamide or sulfonamide groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzamide or thiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are commonly employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of sulfamoyl thiazole compounds exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains, including Bacillus subtilis and Aspergillus niger. The minimum inhibitory concentration (MIC) values suggest promising activity against these pathogens, indicating potential for development as antimicrobial agents .

Anticancer Potential

The compound's structural features suggest it may also have anticancer properties. Similar thiazole derivatives have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that certain modifications to the thiazole ring can enhance cytotoxicity against cancer cell lines. Molecular docking studies further support the hypothesis that these compounds interact with specific biological targets involved in cancer progression .

In Silico Studies

In silico analyses using molecular docking techniques have been employed to predict the binding interactions of this compound with various biological targets. For instance, docking studies with acetylcholinesterase (AChE) inhibitors have shown promising results, suggesting that modifications in the structure could lead to enhanced inhibitory activity against AChE, which is relevant in Alzheimer's disease treatment .

Case Study 1: Antimicrobial Evaluation

In a study published in Chemistry & Biology Interface, researchers synthesized a series of thiazole derivatives and tested their antimicrobial activity. The results indicated that compounds bearing specific substituents exhibited higher antibacterial activity compared to others. This study highlights the importance of structural modifications in enhancing biological efficacy .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of similar thiazole-containing compounds. The study revealed that certain derivatives displayed significant cytotoxic effects on human cancer cell lines, supporting their potential use as therapeutic agents. The research utilized both in vitro assays and molecular modeling to elucidate the mechanisms of action .

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity through binding to active sites or allosteric sites. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues in Antifungal Activity

LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) and LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) are oxadiazole-based thioredoxin reductase inhibitors effective against Candida albicans. Key differences include:

  • Core Heterocycle : The target compound uses a thiazole ring, whereas LMM5/LMM11 employ 1,3,4-oxadiazole. Thiazoles generally exhibit higher metabolic stability compared to oxadiazoles.
  • Substituents : The cyclopentyl(methyl)sulfamoyl group in the target compound may enhance lipophilicity and target binding compared to LMM5’s benzyl(methyl) or LMM11’s cyclohexyl(ethyl) groups .
Compound Core Heterocycle Sulfamoyl Substituents Biological Target
Target Compound Thiazole Cyclopentyl(methyl) Not specified (potential antifungal)
LMM5 1,3,4-Oxadiazole Benzyl(methyl) C. albicans thioredoxin reductase
LMM11 1,3,4-Oxadiazole Cyclohexyl(ethyl) C. albicans thioredoxin reductase

Thiazole Derivatives with Modified Aromatic Systems

4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide () shares the thiazol-2-yl benzamide scaffold but substitutes the sulfamoyl group with diethyl and the aryl ring with a nitro group. The nitro group’s electron-withdrawing nature may reduce membrane permeability compared to the target compound’s ethoxy group, which offers moderate hydrophilicity .

N-[4-(4'-fluorobiphenyl-4-yl)-1,3-thiazol-2-yl]pyridine-2-amine () replaces the benzamide with pyridin-2-amine and incorporates a biphenyl system. This compound demonstrated antiproliferative activity, suggesting that the thiazole-aryl motif is critical for interacting with cancer-related targets .

Substituent Effects on Bioactivity

  • 4-{(furan-2-yl)methyl(methyl)sulfamoyl}-N-(1,3-thiazol-2-yl)benzamide () replaces cyclopentyl with a furan-2-ylmethyl group. The furan’s electron-rich aromatic system may engage in π-π interactions distinct from the cyclopentyl group’s hydrophobic packing .
  • N-[3-(Trifluoromethyl)-4-((4-methylpiperazin-1-yl)methyl)phenyl]-3-sulfamoyl-4-(3-chloropropoxy)-benzamide () highlights the role of sulfamoyl positioning and aryl substituents in modulating solubility and target engagement .

Biological Activity

4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its molecular structure, biological mechanisms, and relevant research findings.

Molecular Structure

  • IUPAC Name: 4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide
  • Molecular Formula: C24H27N3O4S2
  • Molecular Weight: 485.62 g/mol

The compound features a thiazole ring and a sulfamoyl group, which are known to interact with various biological targets. The cyclopentyl and ethoxyphenyl substituents may enhance lipophilicity and biological activity.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors involved in various physiological processes. The sulfamoyl group is particularly noteworthy due to its ability to form hydrogen bonds and participate in electrostatic interactions, potentially influencing enzyme kinetics or receptor binding affinities.

In Vitro Studies

Recent studies have investigated the compound's inhibitory effects on specific enzymes. For instance:

  • Enzyme Inhibition: Preliminary assays indicate that 4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide may inhibit certain proteases, suggesting potential applications in cancer therapy or infectious diseases where protease activity is critical.

Cytotoxicity and Antiproliferative Effects

Research has also focused on the compound's cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results: The compound exhibited IC50 values in the micromolar range, indicating moderate cytotoxicity. Further studies are necessary to elucidate the exact mechanisms underlying these effects.

Data Summary Table

PropertyValue
IUPAC Name4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide
Molecular FormulaC24H27N3O4S2
Molecular Weight485.62 g/mol
SolubilitySoluble in DMSO
Biological ActivityEnzyme inhibition, cytotoxicity against cancer cell lines

Study 1: Enzyme Inhibition

In a study published in Journal of Medicinal Chemistry, researchers synthesized the compound and tested its efficacy as an enzyme inhibitor. They found that it significantly reduced the activity of target enzymes involved in tumor progression, suggesting a potential role in cancer treatment.

Study 2: Cytotoxicity Assessment

A separate investigation published in Cancer Research assessed the antiproliferative effects on multiple cancer cell lines. The compound showed promising results with selective toxicity towards malignant cells compared to normal fibroblasts.

Q & A

Q. What are the critical synthetic steps and reaction conditions for synthesizing this compound?

The synthesis involves sequential functionalization of the benzamide core, cyclopentyl(methyl)sulfamoyl group introduction, and coupling with the 4-(4-ethoxyphenyl)thiazol-2-amine moiety. Key steps include:

  • Sulfamoylation : Reaction of the benzamide intermediate with cyclopentyl(methyl)amine under sulfonyl chloride activation (e.g., using SOCl₂ or TsCl) at 0–5°C to avoid side reactions .
  • Thiazole coupling : Ullmann or Buchwald-Hartwig amination to attach the thiazole ring, requiring Pd catalysts and ligands (e.g., XPhos) in anhydrous DMF at 80–100°C .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which functional groups dominate the compound’s reactivity and bioactivity?

The sulfamoyl group (-SO₂N-) and thiazole ring are critical. The sulfamoyl group participates in hydrogen bonding with target proteins (e.g., kinase ATP pockets), while the 4-ethoxyphenyl-thiazole moiety enhances lipophilicity and cellular uptake . The benzamide core provides structural rigidity, influencing conformational stability during target binding .

Q. What analytical techniques are essential for structural validation?

  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm proton environments (e.g., ethoxy group δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂) and carbon backbone integrity .
  • HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) to assess purity (>98%) and molecular ion peaks (e.g., [M+H]+ at m/z 528.2) .
  • X-ray crystallography : For resolving crystal packing and stereoelectronic effects, as demonstrated in structurally analogous thiazole derivatives .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproduct formation?

  • Solvent optimization : Replace polar aprotic solvents (DMF) with toluene/THF mixtures to reduce carbocation rearrangements during sulfamoylation .
  • Catalyst screening : Test Pd(OAc)₂ with SPhos vs. XPhos ligands for thiazole coupling; XPhos reduces Pd black formation, improving yields from 60% to 85% .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress (e.g., disappearance of -SO₂Cl peaks at 1370 cm⁻¹) and terminate reactions at 90% conversion .

Q. How should contradictions between in vitro and in vivo bioactivity data be addressed?

  • Metabolic stability assays : Incubate the compound with liver microsomes (human/rat) to identify rapid oxidative metabolism of the ethoxy group (CYP3A4-mediated O-deethylation), which may reduce in vivo efficacy .
  • Formulation adjustments : Use PEGylated liposomes to enhance plasma half-life, as demonstrated with similar sulfonamide-thiazole hybrids .
  • Dose-response recalibration : Conduct PK/PD modeling to align in vitro IC₅₀ values (e.g., 50 nM) with achievable plasma concentrations in animal models .

Q. What computational strategies elucidate target binding mechanisms?

  • Molecular docking : Use AutoDock Vina with crystal structures of target kinases (e.g., EGFR T790M mutant) to predict sulfamoyl-thiazole interactions in the ATP-binding cleft (∆G ≤ -9.5 kcal/mol indicates high affinity) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability; RMSD < 2.0 Å over 50 ns suggests stable binding .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with anti-proliferative activity (R² > 0.85) to guide derivative design .

Q. What experimental designs mitigate instability under physiological conditions?

  • pH stability profiling : Incubate the compound in buffers (pH 1.2–7.4) at 37°C; degradation >10% at pH < 3 indicates acid liability, necessitating enteric coating for oral delivery .
  • Light exposure tests : UV-vis spectroscopy (λ = 254 nm) reveals photodegradation of the thiazole ring; amber glass vials and antioxidant additives (e.g., BHT) reduce decomposition by 40% .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported IC₅₀ values across cell lines?

  • Cell line authentication : Verify STR profiles to exclude cross-contamination (e.g., HeLa vs. MCF-7 mix-ups) .
  • Assay standardization : Use CellTiter-Glo® instead of MTT for thiazole-containing compounds, as MTT formazan crystals may precipitate in the presence of sulfonamides .
  • Control normalization : Include reference inhibitors (e.g., staurosporine) to calibrate inter-experimental variability .

Methodological Recommendations

  • Synthetic protocols : Prioritize anhydrous conditions for sulfamoylation (Schlenk line) to prevent hydrolysis .
  • Bioactivity assays : Use 3D tumor spheroids instead of monolayer cultures to better mimic in vivo drug penetration challenges .
  • Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data in public repositories (e.g., PubChem, ChEMBL) .

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